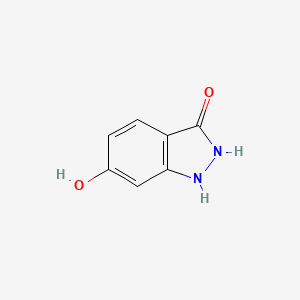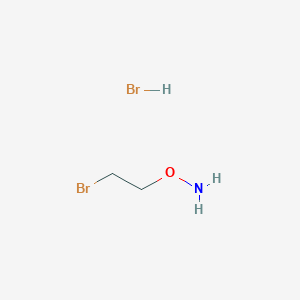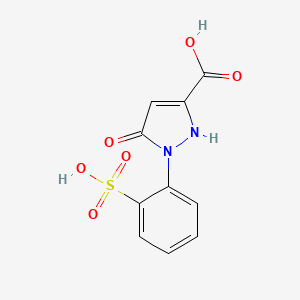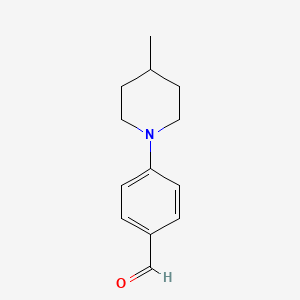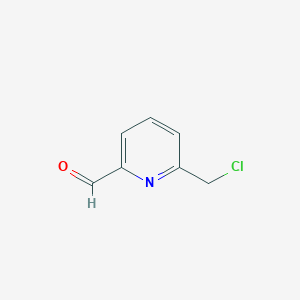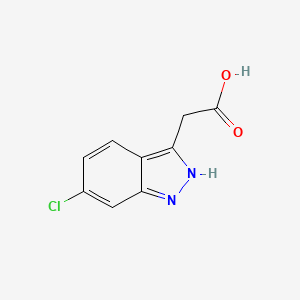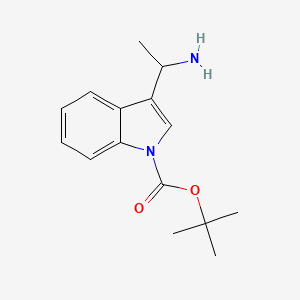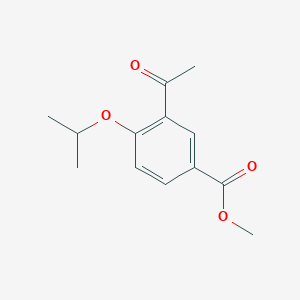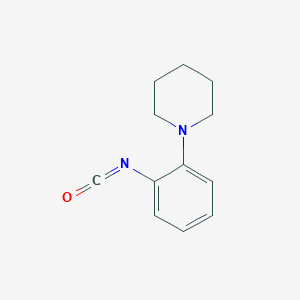![molecular formula C13H10F3NO B1612075 2-[4-(Trifluoromethyl)phenoxy]aniline CAS No. 60287-77-6](/img/structure/B1612075.png)
2-[4-(Trifluoromethyl)phenoxy]aniline
Übersicht
Beschreibung
2-[4-(Trifluoromethyl)phenoxy]aniline, also known as TFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents, including ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
2-[4-(Trifluoromethyl)phenoxy]aniline and its derivatives have been studied for their potential in catalysis and chemical reactions. For instance, Fe_3O_4 magnetic nanoparticles have been used to eliminate phenol and aniline compounds from solutions, demonstrating their role in catalytic oxidation processes (Zhang et al., 2009). Another study discusses the synthesis of azobenzene derivatives from 4-(tridecafluorohexyl)aniline, highlighting the chemical synthesis aspect of these compounds (Yoshino et al., 1992).
Pharmaceutical and Medicinal Chemistry
In the field of pharmaceutical and medicinal chemistry, aniline derivatives, including those related to 2-[4-(Trifluoromethyl)phenoxy]aniline, are important. A study reported the synthesis and characterization of diclofenac metabolites, illustrating the significant role of aniline compounds in drug metabolism and pharmaceutical research (Kenny et al., 2004).
Environmental Chemistry
Research into the degradation of aniline solutions, such as studies on electrocatalytic oxidation, has shown the importance of these compounds in environmental chemistry. For example, an investigation into the degradation of aniline in alkaline media used an electrochemical reactor, demonstrating the environmental applications of these compounds (Li et al., 2003).
Material Science
In material science, the incorporation of aniline derivatives into polymeric structures has been explored. A novel polycarbonate with high thermal stability was synthesized using an azo bisphenol derived from aniline, indicating the potential of these compounds in developing new materials (Suresh et al., 2003).
Electrochemistry
Aniline derivatives are also significant in electrochemistry. The synthesis and characterization of chlorohydroxyaniline derivatives, for instance, have been used in studies on rechargeable batteries and electrochromics, showcasing the electrochemical relevance of these compounds (Shahzad et al., 2014).
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-5-7-10(8-6-9)18-12-4-2-1-3-11(12)17/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTIVOPFEMOUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592711 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenoxy]aniline | |
CAS RN |
60287-77-6 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



